molecular formula C32H27N3O2 B15210025 4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine

4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine

Cat. No.: B15210025
M. Wt: 485.6 g/mol
InChI Key: JVOMKFVGDCZNJK-VSGBNLITSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine is a complex organic compound that belongs to the class of dibenzoazepines. This compound features a unique structure that includes two oxazoline rings and a dibenzoazepine core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine typically involves multiple steps. One common method includes the pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline, which proceeds in a syn-selective manner . This step is crucial for forming the dibenzoazepine core. Subsequent steps may involve N-acetylation of the amino group to facilitate coupling reactions, such as Suzuki–Miyaura cross-coupling and Ullmann-type intramolecular coupling .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where certain groups within the molecule are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dibenzoazepines and their derivatives, such as:

Uniqueness

4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine is unique due to its dual oxazoline rings, which confer distinct chemical properties and potential biological activities. This structural feature sets it apart from other dibenzoazepines and enhances its versatility in various applications .

Properties

Molecular Formula

C32H27N3O2

Molecular Weight

485.6 g/mol

IUPAC Name

(4S)-4-phenyl-2-[1-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-6,11-dihydro-5H-benzo[b][1]benzazepin-10-yl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C32H27N3O2/c1-3-9-21(10-4-1)27-19-36-31(33-27)25-15-7-13-23-17-18-24-14-8-16-26(30(24)35-29(23)25)32-34-28(20-37-32)22-11-5-2-6-12-22/h1-16,27-28,35H,17-20H2/t27-,28-/m1/s1

InChI Key

JVOMKFVGDCZNJK-VSGBNLITSA-N

Isomeric SMILES

C1CC2=C(C(=CC=C2)C3=N[C@H](CO3)C4=CC=CC=C4)NC5=C1C=CC=C5C6=N[C@H](CO6)C7=CC=CC=C7

Canonical SMILES

C1CC2=C(C(=CC=C2)C3=NC(CO3)C4=CC=CC=C4)NC5=C1C=CC=C5C6=NC(CO6)C7=CC=CC=C7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.